molecular formula C15H17N3O2S B2372400 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide CAS No. 921820-85-1

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2372400
CAS No.: 921820-85-1
M. Wt: 303.38
InChI Key: VOWWVJUUAHATPP-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamido and phenethyl groups. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with phenethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification of the final product might involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole compounds depending on the reagents used.

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A precursor in the synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide.

    2-acetamidothiazole: An intermediate in the synthesis.

    N-phenethylacetamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11(19)17-15-18-13(10-21-15)9-14(20)16-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWWVJUUAHATPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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